molecular formula C22H23N7O3 B2940778 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea CAS No. 1396889-47-6

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea

Cat. No.: B2940778
CAS No.: 1396889-47-6
M. Wt: 433.472
InChI Key: RSZXLVVNEZHQIM-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a urea bridge to a pyrimidin-5-yl group substituted with a 4-(pyridin-2-yl)piperazine. The benzodioxin ring provides metabolic stability compared to simpler aromatic systems, while the pyridinyl-piperazine subunit may enhance solubility and target binding .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3/c30-22(26-16-4-5-18-19(13-16)32-12-11-31-18)27-17-14-24-21(25-15-17)29-9-7-28(8-10-29)20-3-1-2-6-23-20/h1-6,13-15H,7-12H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZXLVVNEZHQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Synthesis of the pyrimidine ring: This involves the condensation of appropriate aldehydes with guanidine derivatives.

    Coupling of the pyridine and piperazine moieties: This step requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of partially or fully hydrogenated derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Materials Science: Use in the development of novel polymers and materials with unique electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea involves its interaction with specific molecular targets. These targets could include:

    Receptors: Binding to and modulating the activity of specific receptors in the body.

    Enzymes: Inhibition or activation of enzymes involved in key biochemical pathways.

    Pathways: Modulation of signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The compound’s unique combination of a dihydrobenzodioxin core, urea linker , and pyridinyl-piperazine-pyrimidine subunit distinguishes it from structurally related molecules. Below is a comparative analysis with key analogs:

Compound Name Core Structure Key Substituents Functional Implications Reference
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea Dihydrobenzodioxin + urea + pyrimidine Pyridin-2-yl-piperazine, pyrimidin-5-yl Enhanced kinase selectivity due to urea H-bonding; improved solubility from pyridine
2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Benzodioxole + pyrido-pyrimidinone Unsubstituted piperazine Potential broad-spectrum activity but lower selectivity
2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine Benzodioxole + pyrimidine Benzodioxol-methyl-piperazine Reduced metabolic stability due to methylene linker; moderate receptor affinity

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability : The dihydrobenzodioxin core in the target compound likely offers superior oxidative stability compared to benzodioxole analogs (e.g., compounds), which are prone to cytochrome P450-mediated degradation .
  • Binding Affinity : The urea group enables strong hydrogen-bond interactions with kinase ATP-binding pockets, a feature absent in methylene-linked analogs (e.g., compound) .
  • Selectivity : The pyridin-2-yl substituent on piperazine may confer selectivity for serotonin or dopamine receptors over adrenergic receptors, contrasting with methyl-substituted piperazines in .

Research Findings and Data

Crystallographic and Conformational Analysis

highlights the importance of piperazine-pyrimidine spatial orientation for target engagement. The target compound’s pyrimidin-5-yl group positions the pyridinyl-piperazine in a planar conformation, optimizing π-π stacking with aromatic residues in enzyme active sites .

Inferred Activity from Structural Analogues

  • Kinase Inhibition : Urea-containing analogs (e.g., sorafenib derivatives) exhibit IC₅₀ values < 100 nM for Raf kinases. The target compound’s urea-pyrimidine system aligns with this pharmacophore .
  • Receptor Modulation: Piperazine-pyridine systems (e.g., aripiprazole) show nanomolar affinity for 5-HT₁ₐ receptors. The pyridinyl-piperazine in the target compound may mimic this activity .

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize its biological activity, including enzyme inhibition, antimicrobial properties, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3} with a molecular weight of approximately 342.41 g/mol. The structure features a benzodioxin moiety linked to a pyrimidine and piperazine, which are known to influence biological interactions.

1. Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of related compounds containing the benzodioxane structure. For instance, derivatives synthesized from 2,3-dihydrobenzo[1,4]-dioxin-6-amine were screened against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting that modifications on the benzodioxane core can enhance enzyme inhibition .

2. Antimicrobial Activity

The compound's structural analogs have been evaluated for their antimicrobial properties. In one study, a series of substituted derivatives were synthesized and tested against Mycobacterium tuberculosis . Compounds derived from similar scaffolds showed promising activity with IC50 values ranging from 1.35 to 2.18 μM . This indicates that the benzodioxane structure may contribute to the antimicrobial efficacy of these compounds.

3. Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells revealed that several active compounds derived from similar structures were non-toxic at effective concentrations . This finding is crucial for the development of therapeutic agents as it suggests a favorable safety profile.

Case Study 1: Inhibition of α-glucosidase and Acetylcholinesterase

A study focused on synthesizing sulfonamide derivatives from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine demonstrated that certain compounds significantly inhibited α-glucosidase and acetylcholinesterase activities. The most potent inhibitors showed IC50 values in the low micromolar range, indicating their potential application in managing T2DM and AD .

Case Study 2: Anti-Tubercular Activity

In another investigation targeting anti-tubercular activity, derivatives were synthesized and tested against Mycobacterium tuberculosis H37Ra. Compounds exhibited notable activity with IC90 values ranging from 3.73 to 4.00 μM, highlighting their potential as therapeutic agents against tuberculosis .

Data Summary Table

Activity Type Target IC50/IC90 Values Notes
Enzyme Inhibitionα-glucosidaseLow micromolar rangePotential for T2DM management
AcetylcholinesteraseLow micromolar rangePotential for AD treatment
Antimicrobial ActivityMycobacterium tuberculosisIC50: 1.35 - 2.18 μMSignificant anti-tubercular activity
IC90: 3.73 - 4.00 μMNon-toxic to HEK-293 cells

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